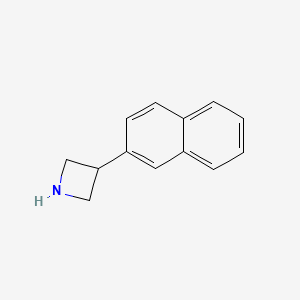
3-(Naphthalen-2-yl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Naphthalen-2-yl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a naphthalene ring attached to the azetidine ring. Azetidines are known for their strained ring structure, which imparts unique chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-yl)azetidine typically involves the cyclization of appropriate precursors. One common method is the aza-Michael addition, where an amine reacts with an α,β-unsaturated carbonyl compound to form the azetidine ring . Another approach involves the cyclization of β-amino alcohols or β-amino acids under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Naphthalen-2-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions .
Major Products Formed
The major products formed from these reactions include azetidinones, reduced azetidines, and substituted azetidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(Naphthalen-2-yl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as a neuroprotective agent in the treatment of brain ischemia and Parkinson’s disease
Mécanisme D'action
The mechanism of action of 3-(Naphthalen-2-yl)azetidine involves its interaction with various molecular targets and pathways. For example, in neuroprotection, the compound modulates oxidative stress and mitochondrial dysfunction by regulating the levels of reactive oxygen species, ATP, and mitochondrial membrane potential . It also affects the expression of proteins involved in apoptosis and inflammation, such as Bcl-2, Bax, and caspase-3 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Naphthalen-2-yl)azetidine include other azetidine derivatives, such as:
- 3-(Naphthalen-2-yl(propoxy)methyl)azetidine
- 3-(Naphthalen-2-yl(ethoxy)methyl)azetidine
- 3-(Naphthalen-2-yl(methoxy)methyl)azetidine .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the naphthalene ring, which imparts unique chemical and biological properties. This compound has shown distinct neuroprotective effects and potential therapeutic applications that are not observed in other azetidine derivatives .
Propriétés
Formule moléculaire |
C13H13N |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
3-naphthalen-2-ylazetidine |
InChI |
InChI=1S/C13H13N/c1-2-4-11-7-12(13-8-14-9-13)6-5-10(11)3-1/h1-7,13-14H,8-9H2 |
Clé InChI |
XEZQEGSJIUWGJQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,4-Difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12996263.png)
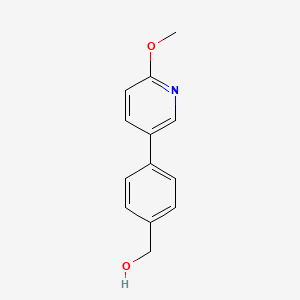
![1-Ethyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12996271.png)
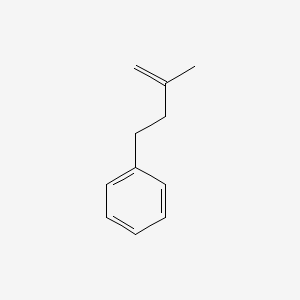
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12996285.png)
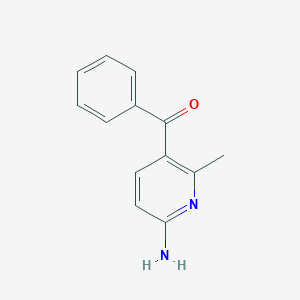
![7-Fluoro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12996299.png)
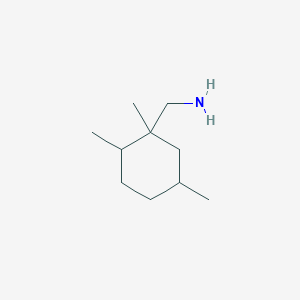
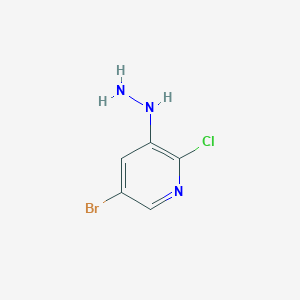
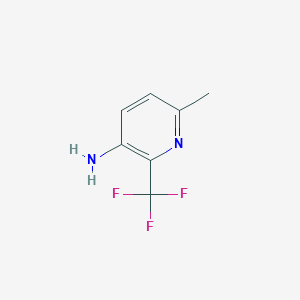
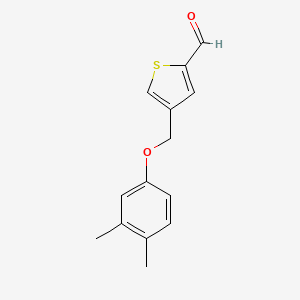
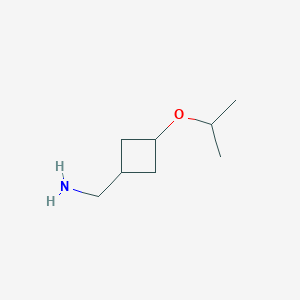
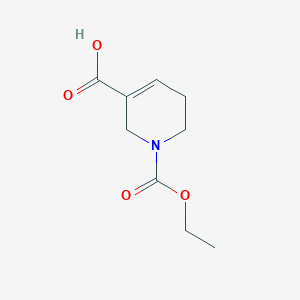
![1-(2,4-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12996322.png)
